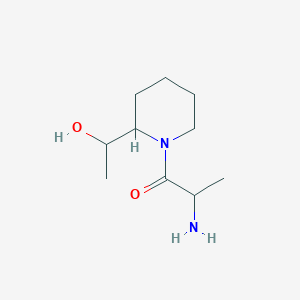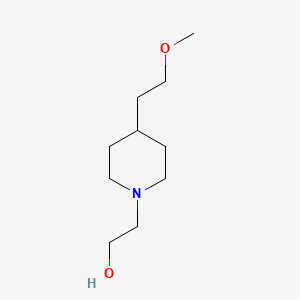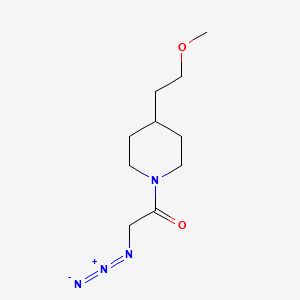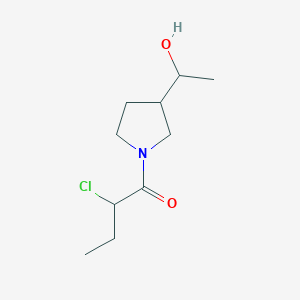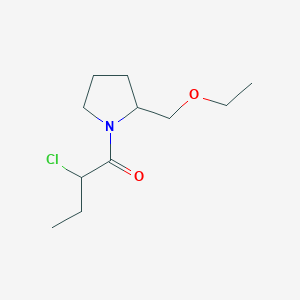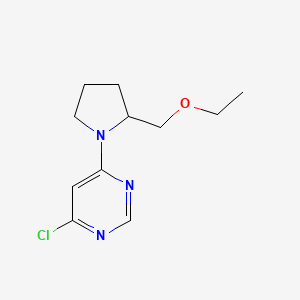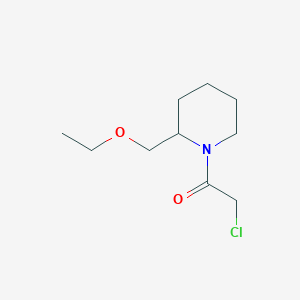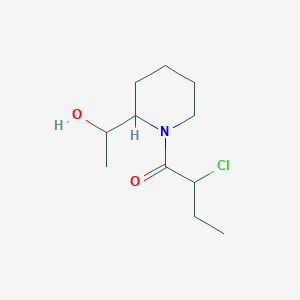
2-Chloro-1-(2-(1-hydroxyethyl)piperidin-1-yl)butan-1-one
Descripción general
Descripción
2-Chloro-1-(2-(1-hydroxyethyl)piperidin-1-yl)butan-1-one is a chemical compound with the molecular formula C11H20ClNO2. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are among the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of extensive research. A review paper by Frolov and Vereshchagin summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives. The authors discuss several methods, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . Another paper discusses the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives have been extensively studied. Frolov and Vereshchagin discuss intra- and intermolecular reactions leading to the formation of various piperidine derivatives. They also mention a method that combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Aplicaciones Científicas De Investigación
Drug Synthesis
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry . The compound “2-Chloro-1-(2-(1-hydroxyethyl)piperidin-1-yl)butan-1-one” can be used in the synthesis of various drugs.
Organic Chemistry Studies
This compound is also used in organic chemistry studies. It can be used to study the synthesis and reactions of piperidine derivatives .
Biological Evaluation of Potential Drugs
Piperidine derivatives, including “2-Chloro-1-(2-(1-hydroxyethyl)piperidin-1-yl)butan-1-one”, can be used in the biological evaluation of potential drugs . They can be used to test the biological activity and pharmacological activity of potential drugs .
Synthesis of Photoreactive Probes
Piperidine derivatives can be used in the synthesis of photoreactive probes . These probes can differentiate the binding sites of noncompetitive GABA receptor antagonists .
Synthesis of Photoactive a-Mannosides and Mannosyl Peptides
Piperidine derivatives can be used in the synthesis of photoactive a-mannosides and mannosyl peptides . These compounds can be used in various biological studies .
Inactivators of Human Cytochrome P450 2B6
Piperidine derivatives can be used to synthesize inactivators of human cytochrome P450 2B6 . These inactivators can be used in the study of drug metabolism .
Synthesis of Photoaffinity Labeled Fusidic Acid Analogues
Piperidine derivatives can be used in the synthesis of photoaffinity labeled fusidic acid analogues . These analogues can be used in the study of antibiotic resistance .
Synthesis of Hydroxyamides as Anticonvulsants
Piperidine derivatives can be used in the synthesis of hydroxyamides . These compounds can be used as anticonvulsants .
Propiedades
IUPAC Name |
2-chloro-1-[2-(1-hydroxyethyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-3-9(12)11(15)13-7-5-4-6-10(13)8(2)14/h8-10,14H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZXMVBEBQAYPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCCC1C(C)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





